2H-Pyran-2-one, 5-benzoyl-

Catalog No.
S15213253
CAS No.
55588-79-9
M.F
C12H8O3
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyran-2-one, 5-benzoyl-

CAS Number

55588-79-9

Product Name

2H-Pyran-2-one, 5-benzoyl-

IUPAC Name

5-benzoylpyran-2-one

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C12H8O3/c13-11-7-6-10(8-15-11)12(14)9-4-2-1-3-5-9/h1-8H

InChI Key

RSMYYOYTUZKGLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=COC(=O)C=C2

2H-Pyran-2-one, 5-benzoyl- is a member of the pyran-2-one family, characterized by a six-membered heterocyclic structure containing one oxygen atom. This compound features a benzoyl group (C₇H₅O) at the 5-position of the pyran ring, which significantly influences its chemical properties and biological activities. Pyran-2-ones are recognized for their diverse pharmacological activities and serve as important intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Due to its electrophilic nature at the C-2 position. Key reactions include:

  • Diels-Alder Reactions: The compound can act as a diene in Diels-Alder reactions, forming cycloadducts with various dienophiles. The presence of the benzoyl group enhances its reactivity towards electron-deficient dienophiles, making it a versatile building block in synthetic organic chemistry .
  • Nucleophilic Attacks: The electrophilic centers at C-2, C-4, and C-6 allow for nucleophilic substitutions, which can lead to the formation of various derivatives and functionalized compounds .

Research indicates that 2H-Pyran-2-one derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains and fungi.
  • Anticancer Activity: Certain studies suggest that these compounds can inhibit cancer cell proliferation, making them potential candidates for cancer therapeutics .
  • Anti-inflammatory Effects: Some pyran-2-one derivatives have demonstrated anti-inflammatory properties, contributing to their medicinal potential.

The synthesis of 2H-Pyran-2-one, 5-benzoyl- can be achieved through several methods:

  • One-Pot Synthesis: A common approach involves the reaction of benzoylacetone with various reagents under controlled conditions to yield the desired pyran derivative .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through the application of microwave energy, allowing for efficient production of 5-benzoyl derivatives .
  • Multicomponent Reactions: Recent strategies involve combining multiple reactants in a single reaction vessel to form complex structures efficiently .

The applications of 2H-Pyran-2-one, 5-benzoyl- span various fields:

  • Pharmaceuticals: Due to their biological activities, these compounds are explored as potential drug candidates for treating infections and cancer.
  • Agricultural Chemicals: Their antimicrobial properties make them suitable for developing pesticides and fungicides.
  • Material Science: Pyran derivatives are also investigated for use in creating novel materials with specific electronic or optical properties.

Studies on the interactions of 2H-Pyran-2-one, 5-benzoyl- with biological targets reveal its potential mechanisms of action:

  • Binding Affinity Studies: Research has focused on how these compounds interact with specific enzymes or receptors, providing insights into their therapeutic potential.
  • Synergistic Effects: Investigations into combinations with other drugs have shown that certain pyran derivatives can enhance the efficacy of existing treatments through synergistic mechanisms.

Several compounds share structural similarities with 2H-Pyran-2-one, 5-benzoyl-, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
5-Acetyl-2H-pyran-2-oneAcetyl group at C-5Known for strong reactivity in Diels-Alder reactions
3-Bromo-2H-pyran-2-oneBromo substituent at C-3Enhanced electrophilicity; used in halogenation studies
4-HydroxycoumarinHydroxy group at C-4Exhibits significant anticoagulant activity
Ethyl 5-benzoyl-pyran-4-carboxylateCarboxylate group at C-4Explored for its anti-cancer properties

These comparisons highlight the unique position of 2H-Pyran-2-one, 5-benzoyl-, particularly its reactivity and biological activity profile, which may differ significantly from its analogs.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

200.047344113 g/mol

Monoisotopic Mass

200.047344113 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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